ethyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a tetrazole ring, a benzothiophene core, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions.
Thioester Formation: The thioester linkage is formed by reacting the tetrazole derivative with a suitable thioester precursor.
Benzothiophene Core Construction: The benzothiophene core is synthesized through cyclization reactions involving sulfur-containing precursors.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester linkage.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 6-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has diverse applications:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structural features and biological activity.
Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 1-methyl-5-benzyltetrazole share the tetrazole ring structure.
Benzothiophene Derivatives: Compounds such as benzothiophene-2-carboxylate and benzothiophene-3-carboxylate are structurally related.
Uniqueness
Ethyl 6-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a tetrazole ring and a benzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O3S2 |
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Molecular Weight |
457.6g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N5O3S2/c1-3-29-20(28)18-15-10-9-13(2)11-16(15)31-19(18)22-17(27)12-30-21-23-24-25-26(21)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,22,27) |
InChI Key |
QAUHCLJWVLKCSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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